Antiproliferative Selectivity: Ethyl Orsellinate vs. Lecanoric Acid and Methyl Orsellinate in Human Carcinoma Cells
Ethyl orsellinate demonstrates quantifiable antiproliferative activity against HEp-2 larynx carcinoma cells (IC50 = 31.2 μg/mL), MCF-7 breast carcinoma cells (IC50 = 70.3 μg/mL), and 786-0 kidney carcinoma cells (IC50 = 47.5 μg/mL) [1]. In stark contrast, the parent compound lecanoric acid and the shorter-chain methyl orsellinate are essentially inactive against the same cell panel, with IC50 values consistently exceeding 50 μg/mL for all lines tested [1]. This establishes that the ethyl ester modification is a critical determinant of in vitro antitumour efficacy, with a >1.6-fold improvement in potency against HEp-2 cells compared to the inactive methyl analog.
| Evidence Dimension | Antiproliferative IC50 (48h treatment) |
|---|---|
| Target Compound Data | HEp-2: 31.2 μg/mL; MCF-7: 70.3 μg/mL; 786-0: 47.5 μg/mL; B16-F10: 64.8 μg/mL; Vero: 28.1 μg/mL |
| Comparator Or Baseline | Lecanoric acid and methyl orsellinate: IC50 >50 μg/mL for all cell lines |
| Quantified Difference | >1.6-fold (HEp-2) to >1.1-fold (MCF-7) lower IC50; methyl analog is inactive (>50 μg/mL) |
| Conditions | SRB assay; HEp-2, MCF7, 786-0, B16-F10, Vero cell lines; 48h exposure |
Why This Matters
Procuring ethyl orsellinate rather than the cheaper lecanoric acid or methyl orsellinate is essential to observe measurable antiproliferative effects in cell-based assays.
- [1] Bogo D, et al. In vitro antitumour activity of orsellinates. Z Naturforsch C J Biosci. 2010 Jan-Feb;65(1-2):43-8. View Source
